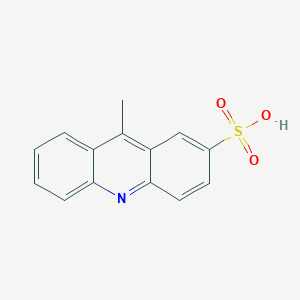
9-Methylacridine-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylacridine-2-sulfonic acid is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including chemistry, biology, and medicine. The sulfonic acid group attached to the acridine ring enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylacridine-2-sulfonic acid typically involves the sulfonation of 9-Methylacridine. One common method is the reaction of 9-Methylacridine with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process. The final product is typically obtained in high purity through a series of filtration, washing, and drying steps .
Chemical Reactions Analysis
Types of Reactions: 9-Methylacridine-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted acridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-Methylacridine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Mechanism of Action
The mechanism of action of 9-Methylacridine-2-sulfonic acid involves its interaction with biological molecules, particularly nucleic acids and proteins. The compound can intercalate with DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of cell proliferation and can induce cell death in cancer cells . Additionally, the sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to interact more effectively with its molecular targets .
Comparison with Similar Compounds
9-Carboxyacridine: Another derivative of acridine with a carboxylic acid group instead of a sulfonic acid group. It has similar applications but different solubility and reactivity properties.
9-Aminoacridine: Contains an amino group, making it more basic and reactive in different chemical environments.
Uniqueness: 9-Methylacridine-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its reactivity in various chemical reactions. This makes it a versatile compound for a wide range of applications in scientific research and industry .
Properties
CAS No. |
61556-14-7 |
|---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
9-methylacridine-2-sulfonic acid |
InChI |
InChI=1S/C14H11NO3S/c1-9-11-4-2-3-5-13(11)15-14-7-6-10(8-12(9)14)19(16,17)18/h2-8H,1H3,(H,16,17,18) |
InChI Key |
BCZBIQXELPPJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC3=CC=CC=C13)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















